The synthesis of 2-chloro-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]benzamide typically involves several key steps:
The molecular structure of 2-chloro-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]benzamide can be analyzed through its various structural representations:
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Cl)N3CCOCC3
InChI=1S/C20H23ClN2O2/c1-15-6-8-16(9-7-15)19(23-10-12-25-13-11-23)14-22-20(24)17-4-2-3-5-18(17)21/h2-9,19H,10-14H2,1H3,(H,22,24)
The compound features:
The compound can undergo various chemical reactions, including:
Substitution reactions typically require:
Oxidation reactions may involve:
Reduction reactions might use:
The mechanism of action for 2-chloro-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific biological targets. It is believed that this compound may inhibit certain enzymes or modulate receptor activity associated with various disease pathways.
Research indicates that compounds in this class may interact with:
The compound's physical properties make it suitable for various applications in medicinal chemistry and drug development.
The scientific applications of 2-chloro-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]benzamide are diverse:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2